Cas no 920256-46-8 (3-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide)

3-Fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide is a fluorinated sulfonamide derivative featuring a pyridazine core, which confers unique physicochemical and biological properties. The compound's structure incorporates two fluorine atoms, enhancing its metabolic stability and lipophilicity, making it a promising candidate for pharmaceutical and agrochemical applications. The sulfonamide moiety contributes to strong binding interactions with biological targets, while the pyridazine-ether linkage provides structural versatility. This compound is particularly valuable in medicinal chemistry for its potential as a kinase inhibitor or enzyme modulator. Its well-defined synthetic route allows for high purity and scalability, supporting research in drug discovery and development.
3-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide structure
920256-46-8 structure
Product Name:3-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide
CAS No:920256-46-8
MF:C18H15F2N3O3S
MW:391.39180970192
CID:5505445
PubChem ID:41246413
Update Time:2025-05-24

3-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • F2870-0250
    • 3-fluoro-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzene-1-sulfonamide
    • 3-fluoro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
    • 920256-46-8
    • 3-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
    • AKOS024473524
    • 3-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide
    • Inchi: 1S/C18H15F2N3O3S/c19-14-6-4-13(5-7-14)17-8-9-18(23-22-17)26-11-10-21-27(24,25)16-3-1-2-15(20)12-16/h1-9,12,21H,10-11H2
    • InChI Key: OGBJADYYPKAGSN-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C=1)F)(NCCOC1=CC=C(C2C=CC(=CC=2)F)N=N1)(=O)=O

Computed Properties

  • Exact Mass: 391.08021885g/mol
  • Monoisotopic Mass: 391.08021885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 553
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 89.6Ų

3-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide Pricemore >>

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3-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide Related Literature

Additional information on 3-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide

Introduction to 3-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide (CAS No. 920256-46-8)

3-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide, identified by the CAS number 920256-46-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a benzene ring sulfonamide moiety linked to a pyridazine core. The presence of multiple fluorine atoms and ethyl chains further enhances its chemical complexity, making it a subject of intense study for potential applications in drug discovery and development.

The structural design of 3-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide is meticulously crafted to exploit specific pharmacophoric interactions. The benzene-1-sulfonamide group is a well-known pharmacological scaffold that has been extensively explored in the development of bioactive molecules. Its ability to engage with biological targets such as enzymes and receptors makes it a valuable component in medicinal chemistry. Additionally, the pyridazine ring contributes to the molecule's binding affinity by providing a hydrogen bond donor/acceptor system, which is crucial for stabilizing interactions with biological macromolecules.

The incorporation of fluorine atoms at strategic positions within the molecule is particularly noteworthy. Fluorine substitution is a common practice in drug design due to its ability to modulate metabolic stability, lipophilicity, and binding affinity. In this case, the fluorine atoms are located on both the phenyl ring and the pyridazine moiety, which may enhance the compound's interaction with target proteins by improving its electronic properties and hydrophobicity.

The ethyl chain extending from the pyridazine ring adds another layer of complexity to the molecule. This side chain can influence solubility, permeability across biological membranes, and overall pharmacokinetic properties. By carefully tuning the length and composition of this chain, chemists can fine-tune the compound's behavior in biological systems, potentially improving its therapeutic efficacy.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 3-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide with various biological targets. These studies suggest that the compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways, making it a promising candidate for treating conditions such as arthritis or autoimmune disorders. Additionally, its structural features hint at potential applications in oncology, where it could interfere with signaling pathways that drive tumor growth.

The synthesis of 3-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide presents unique challenges due to its complex architecture. Multi-step synthetic routes are typically employed, involving reactions such as nucleophilic substitution, condensation, and sulfonation. The use of fluorinated intermediates requires specialized conditions to ensure high yields and purity. Despite these challenges, recent improvements in synthetic methodologies have made it more feasible to produce this compound on a larger scale, facilitating further research and development.

In vitro studies have begun to uncover the pharmacological profile of 3-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide. Initial experiments indicate that it exhibits moderate potency against certain enzyme targets, with IC50 values that rival those of existing therapeutic agents. Furthermore, preliminary toxicity assessments suggest that the compound is well-tolerated at relevant concentrations, although more comprehensive safety studies are warranted before considering clinical applications.

The role of fluorine in modulating pharmacokinetic properties cannot be overstated. In this context, the presence of multiple fluorine atoms may contribute to increased metabolic stability by resisting degradation pathways such as hydrolysis or oxidation. This stability is critical for ensuring that the compound remains active within biological systems long enough to exert its intended therapeutic effect.

Future research directions for 3-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide include exploring derivatives with modified side chains or additional functional groups. By systematically altering these components, scientists can optimize its pharmacological properties further. Additionally, combination studies may reveal synergistic effects when this compound is used alongside other therapeutic agents.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the process of identifying promising candidates like 3-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide. These algorithms can analyze vast datasets to predict molecular properties and interactions, thereby guiding experimental efforts more efficiently. Such innovations are particularly valuable in medicinal chemistry, where traditional trial-and-error approaches can be time-consuming and resource-intensive.

The broader implications of compounds like 3-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide extend beyond individual therapeutic applications. They represent examples of how structural complexity can be leveraged to create molecules with tailored biological activities. As our understanding of disease mechanisms grows more sophisticated, so too does our ability to design molecules that precisely target these processes.

In conclusion,3-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzene-1-sulfonamide (CAS No. 920256-46-8) stands as a testament to the ingenuity of modern pharmaceutical chemistry. Its intricate structure and multifaceted functional groups make it a versatile tool for drug discovery,with potential applications spanning multiple therapeutic areas。As research continues,this compound will undoubtedly play an important role in shaping future treatments for human disease。

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